N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide
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Description
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Scientific Research Applications
Photovoltaics and Fluorescent Sensors
The benzo[c][1,2,5]thiadiazole (BTZ) motif, which includes our compound of interest, has been extensively studied as an electron donor–acceptor (D–A) system. Researchers have primarily explored its use in photovoltaics and as fluorescent sensors. However, the potential of BTZ-based compounds as visible-light organophotocatalysts has not been thoroughly investigated .
Minisci-Type Decarboxylative Alkylation
To validate the photocatalytic activity of BTZ-based compounds, researchers have employed a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes. This test reaction serves as a benchmark to assess the efficiency of the photocatalyst under both batch and continuous flow conditions. The ability to perform this reaction successfully demonstrates the compound’s potential as a visible-light organophotocatalyst .
Ambipolar Transport Properties
In addition to its photocatalytic applications, our compound exhibits ambipolar transport properties. It displays both electron and hole mobilities, making it interesting for electronic and optoelectronic device applications. Further investigations into its charge transport behavior could lead to novel materials for organic electronics .
Building Blocks for Near-Infrared and Short-Wave-Infrared Dyes
Another potential application lies in the synthesis of near-infrared and short-wave-infrared dyes. Researchers can leverage the compound’s structure to create dyes with specific absorption and emission properties, useful for imaging and sensing applications in biological and material science research .
Other Unexplored Applications
While the above fields highlight the compound’s known applications, there may be other unexplored areas where its unique properties could be harnessed. Researchers continue to investigate its potential in diverse scientific contexts.
properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-10-3-8-13-14(9-10)21-16(19(13)2)18-15(20)11-4-6-12(17)7-5-11/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFKBMZAGRTQJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)F)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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